6'-Methoxyspiro[cyclopropane-1,3'-indoline]
Description
6'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS: 1523068-91-8) is a spirocyclic compound featuring a cyclopropane ring fused to an indoline scaffold with a methoxy substituent at the 6' position. Its unique structure combines the rigidity of the cyclopropane ring with the electronic effects of the methoxy group, making it a candidate for pharmacological and materials science applications. The compound is synthesized via cyclopropanation strategies, often involving metal-free approaches or precursor modifications .
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGTQXAPZVWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Sulfur Ylide-Mediated Dearomatization
A pivotal approach involves the cyclopropanation of indoline derivatives using sulfur ylides. In a method adapted from, trimethylsulfoxonium iodide generates a sulfur ylide in situ with cesium carbonate in acetonitrile. The ylide reacts with 5-methoxyindoline-2-one to form the spiro-cyclopropane core. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Reaction Time | 2–3 hours |
| Yield | 75–88% |
| Diastereoselectivity | >20:1 (trans:cis) |
This method is notable for its metal-free conditions and scalability, making it suitable for industrial applications.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed protocols offer high stereocontrol. As reported in, a rhodium(III) catalyst ([Cp*RhCl₂]₂) with AgSbF₆ and AgOAc facilitates the cyclopropanation of 5-methoxyindoline derivatives. The reaction proceeds via C–H activation, forming the spirocyclic structure in dichloroethane at 60°C.
| Catalyst System | Yield | Reaction Time |
|---|---|---|
| [Cp*RhCl₂]₂/AgSbF₆/AgOAc | 83–90% | 2 hours |
This method is advantageous for functionalized substrates, enabling late-stage diversification of the indoline moiety.
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis, optimized under microwave irradiation, constructs the indoline scaffold prior to cyclopropanation. As detailed in, 3,5-dimethoxyaniline reacts with pyruvic acid and zinc chloride under microwave conditions (5 hours) to yield 4,6-dimethoxyindole. Subsequent cyclopropanation via ylide addition completes the spiro structure.
| Step | Conditions | Yield |
|---|---|---|
| Indole Formation | Microwave, ZnCl₂, 5 hours | 79% |
| Cyclopropanation | Trimethylsulfoxonium iodide, Cs₂CO₃ | 72% |
This tandem approach reduces reaction times and improves yields compared to conventional heating.
Industrial-Scale Phase Transfer Catalysis
A patent describes a two-phase system for large-scale synthesis. The indoline precursor is sulfonylated in dichloromethane with benzyl triethyl ammonium chloride as a phase transfer catalyst. Potassium hydroxide in water facilitates the reaction at 25–30°C, achieving high purity (>99.5%) without chromatography.
| Parameter | Value |
|---|---|
| Catalyst | Benzyl triethyl ammonium chloride |
| Base | KOH (aqueous) |
| Solvent | Dichloromethane/Water |
| Yield | 88–95% |
This method is cost-effective and minimizes solvent waste, aligning with green chemistry principles.
Functionalization of Preformed Spiro Scaffolds
Post-cyclopropanation functionalization introduces the methoxy group. In, 5-methoxy-2,3-dihydro-1H-indol-2-one undergoes alkylation with 1,2-dibromoethane, followed by nitration and reduction. The final step employs methyl iodide under basic conditions to install the methoxy group.
| Step | Reagents | Yield |
|---|---|---|
| Alkylation | 1,2-Dibromoethane, K₂CO₃ | 68% |
| Nitration/Reduction | HNO₃, H₂/Pd-C | 54% |
| Methoxylation | CH₃I, NaH | 82% |
This modular approach allows precise control over substituent placement.
Comparative Analysis of Methods
The table below summarizes key metrics for each methodology:
| Method | Yield | Scalability | Stereoselectivity |
|---|---|---|---|
| Sulfur Ylide | 75–88% | High | High |
| Rhodium Catalysis | 83–90% | Moderate | Excellent |
| Microwave Fischer | 72–79% | Moderate | Moderate |
| Phase Transfer Catalysis | 88–95% | Industrial | High |
| Functionalization | 54–82% | Low | Variable |
Chemical Reactions Analysis
6’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyclopropane ring, using reagents like sodium hydride or lithium diisopropylamide.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, forming new ring systems.
Scientific Research Applications
Chemical Synthesis Applications
6'-Methoxyspiro[cyclopropane-1,3'-indoline] serves as a crucial building block in the synthesis of more complex spirocyclic compounds. These compounds are valuable in various fields, including:
- Medicinal Chemistry : The compound is utilized to create derivatives that exhibit potential therapeutic properties.
- Materials Science : Its stable spirocyclic structure contributes to the development of new materials with specific optical and electronic properties.
Table 1: Synthesis Methods of 6'-Methoxyspiro[cyclopropane-1,3'-indoline]
| Method | Description |
|---|---|
| Corey–Chaykovsky Reaction | Involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to synthesize spiro compounds. |
| Nucleophilic Substitution | Reactions at the methoxy group or cyclopropane ring using reagents like sodium hydride. |
| Cycloaddition | Allows for [3+2] cycloaddition reactions with azides or nitrile oxides to form new ring systems. |
Research into the biological activities of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] has revealed promising anticancer properties. Studies indicate that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Properties
- Cell Lines Tested : DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer).
- Findings : Some derivatives exhibited an IC50 value of less than 10 μM, indicating strong potential as anticancer agents.
Industrial Applications
In addition to its roles in research and medicine, 6'-Methoxyspiro[cyclopropane-1,3'-indoline] is being explored for industrial applications:
- Development of New Materials : Its rigid structure makes it suitable for creating materials with tailored optical and electronic properties.
- Potential Use in Drug Design : Ongoing research is investigating its utility as a pharmacophore in drug development aimed at treating various diseases.
Mechanism of Action
The mechanism by which 6’-Methoxyspiro[cyclopropane-1,3’-indoline] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or activate specific pathways. For example, its interaction with certain enzymes can lead to the inhibition of enzymatic activity, making it a potential candidate for enzyme inhibitor drugs. The methoxy group and the cyclopropane ring also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the 6' Position
Substituents at the 6' position significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Positional Isomers: 5'-Methoxy vs. 6'-Methoxy
The position of the methoxy group profoundly impacts activity:
- 5'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS: 1360946-96-8): Exhibits distinct electronic distribution due to proximity to the indoline nitrogen. This positional isomer showed moderate anticancer activity in preliminary screens, contrasting with the 6'-methoxy analog’s uncharacterized bioactivity .
- CFI-400945: A 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one derivative with additional morpholino and methyl groups. It is a potent Polo-like kinase 4 inhibitor (IC₅₀ = 0.6 nM) and demonstrated antitumor efficacy in vivo, highlighting the importance of substituent synergy .
Functionalized Spiroindolines with Cyclopropane
- Spiro[cyclopropane-1,3'-indolin]-2'-ones : Derivatives with ketone groups (e.g., 3a–3e in ) showed promising anticancer activity against human cell lines (IC₅₀: 2–10 µM). The 4-methoxyphenyl-substituted 3a and benzoyl-substituted 3b were particularly active, suggesting that electron-donating groups enhance cytotoxicity .
- 7'-Aminospiro[cyclopropane-1,3'-indoline]: The amino group enables conjugation or salt formation, expanding applications in drug delivery .
Biological Activity
6'-Methoxyspiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure formed by the fusion of a cyclopropane ring with an indoline moiety, along with a methoxy group at the 6' position. This configuration enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Anticancer Activity
Research has demonstrated that 6'-Methoxyspiro[cyclopropane-1,3'-indoline] exhibits significant anticancer properties against various human cancer cell lines. Notably, studies have reported its efficacy against:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Cancer (A-549)
In one study, derivatives of this compound showed promising anticancer activity with IC50 values less than 10 μM against these cell lines, indicating potent inhibition of cancer cell proliferation .
The biological activity of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] is attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes, leading to inhibition of their activity. This is crucial in pathways that promote tumor growth and survival.
- Cell Signaling Modulation : It interferes with cellular signaling pathways, which can induce apoptosis in cancer cells.
- Binding Affinity : The methoxy group enhances solubility and stability, facilitating stronger interactions with biological targets .
Study 1: Synthesis and Evaluation
A study conducted by researchers focused on the diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using tosylhydrazone salts. The synthesized compounds were evaluated for their biological activity against DU-145, HeLa, and A-549 cell lines. Notably, compounds exhibited IC50 values below 10 μM, highlighting their potential as anticancer agents .
Study 2: Interaction Studies
Another investigation explored the interaction of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] with molecular targets involved in cancer progression. The study revealed that the compound effectively binds to these targets, inhibiting critical pathways essential for tumor survival and growth .
Comparative Analysis
To better understand the efficacy of 6'-Methoxyspiro[cyclopropane-1,3'-indoline], we can compare it with similar spirocyclic compounds:
| Compound Name | Structure Type | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|---|
| 6'-Methoxyspiro[cyclopropane-1,3'-indoline] | Spirocyclic | <10 | DU-145, HeLa, A-549 |
| CFI-400945 | Spirocyclic | <10 | Various cancers |
| Other Indole Derivatives | Indole-based | >10 | Various cancers |
Q & A
Q. What are the common synthetic routes for 6'-Methoxyspiro[cyclopropane-1,3'-indoline], and how are they optimized for yield and purity?
Methodological Answer: Synthesis typically involves cyclopropanation of indoline precursors. Key approaches include:
- Metal-free cyclopropanation : Reacting 3-methyleneindolin-2-ones with tosylhydrazone salts under mild conditions (e.g., DMF, 80°C), achieving >90% yield and high diastereoselectivity .
- Multi-component reactions : Combining indole derivatives, cyclopropane precursors, and catalysts (e.g., Rh(II)) in solvents like toluene at elevated temperatures (110°C), yielding up to 86% .
Optimization Tips : - Use aprotic solvents (DMF, MeCN) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is the structure of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] validated post-synthesis?
Methodological Answer: Standard characterization techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and methoxy group placement. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 218.1 for C12H13NO3).
- X-ray Crystallography : Resolve ambiguous stereochemistry; spirocyclic angles (~120°) confirm cyclopropane-indoline fusion .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., DU-145, HeLa, A-549) with cisplatin as a positive control. Report IC50 values after 48-hour exposure .
- Solubility Optimization : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride, solubility >10 mM in PBS) .
Advanced Research Questions
Q. How can diastereoselectivity in cyclopropanation be controlled during synthesis?
Methodological Answer: Diastereoselectivity depends on:
- Reaction Solvent : Polar aprotic solvents (DMF, MeCN) favor endo-transition states, increasing selectivity for the cis-isomer .
- Temperature : Lower temperatures (rt) reduce side reactions, improving selectivity (e.g., 70% de at 60°C vs. 86% de at 110°C) .
- Catalysts : Metal-free conditions minimize racemization, while Rh(II) catalysts enhance reaction rates but may lower selectivity .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Conflicting IC50 values (e.g., 3b: IC50 <10 μM vs. 3i: IC50 ~15 μM in DU-145 cells ) may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Compound Stability : Test degradation via LC-MS after 24-hour incubation in cell media.
- Off-Target Effects : Use siRNA knockdown or isoform-specific inhibitors to validate target engagement.
Q. What strategies enhance the metabolic stability of spiro[indoline-cyclopropane] derivatives?
Methodological Answer:
- Halogenation : Introduce electron-withdrawing groups (e.g., 6-bromo or 5-fluoro substituents) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to improve bioavailability .
- In Silico Modeling : Use software like Schrödinger Suite to predict metabolic hotspots and modify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
